2-(2-Oxocyclohexyl)acetic acid chloride

描述

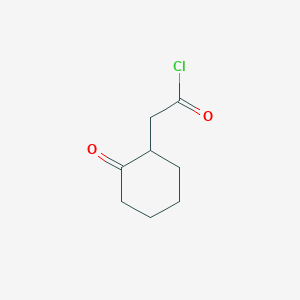

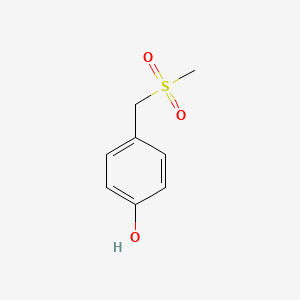

“2-(2-Oxocyclohexyl)acetic acid chloride” is a chemical compound with the molecular formula C8H11ClO2 . It contains a total of 22 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ketone (aliphatic) .

Synthesis Analysis

The Baeyer–Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction is challenging as Criegee intermediates are not normally isolable, so that unmasking stereoelectronic effects needs a novel strategy .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Chlorine atom . The molecule contains a total of 22 bonds .

Chemical Reactions Analysis

Acid chlorides, such as “this compound”, generally undergo nucleophilic attack on the carbonyl, followed by the removal of the leaving group . They react with ammonia, 1° amines, and 2° amines to form amides .

Physical And Chemical Properties Analysis

Lower acyl chlorides, like “this compound”, are colorless liquids with a strong odor . They dissolve in organic solvents like alcohol, ether, and chloroform .

作用机制

Target of Action

It is known that similar compounds, such as acetic acid, act as antimicrobial agents and are used to treat susceptible infections .

Mode of Action

It’s known that the compound can undergo a baeyer-villiger reaction to form a bicyclic criegee intermediate . This intermediate then fragments with stereoelectronic control .

Pharmacokinetics

It’s known that similar compounds, such as acetic acid, are used locally and occasionally internally .

实验室实验的优点和局限性

The use of 2-(2-Oxocyclohexyl)acetic acid chloride in laboratory experiments has several advantages. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory settings. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it has some limitations. It can react with water and other polar solvents, which can limit its use in certain laboratory experiments. Additionally, it can be difficult to remove from a reaction mixture, which can complicate certain laboratory procedures.

未来方向

There are several potential future directions for the use of 2-(2-Oxocyclohexyl)acetic acid chloride. It could be used in the synthesis of more complex molecules, such as peptides and peptidomimetics. Additionally, it could be used in the synthesis of compounds with improved biological activities, such as improved antibiotics and anti-inflammatory agents. Finally, it could be used in the synthesis of compounds with novel biological activities, such as compounds that act on novel biochemical and physiological targets.

科学研究应用

2-(2-Oxocyclohexyl)acetic acid chloride has been used in a wide range of scientific research applications. It has been used as a protecting group for carboxylic acid and alcohol functionalities in organic synthesis. It has also been used in the synthesis of compounds with a wide range of biological activities, such as antibiotics and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of peptide-like molecules.

安全和危害

“2-(2-Oxocyclohexyl)acetic acid chloride” is highly flammable and causes severe skin burns and eye damage . It is harmful to aquatic life . It should be stored in a well-ventilated place, kept cool, and stored locked up . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

生化分析

Biochemical Properties

2-(2-Oxocyclohexyl)acetic acid chloride plays a significant role in biochemical reactions, particularly in the synthesis of nonracemic γ-oxo esters via stereoselective reduction using ene-reductases . It interacts with enzymes such as ene-reductases from the Old Yellow Enzyme family, which exhibit excellent stereoselectivity and high conversion levels . The compound’s interaction with these enzymes facilitates the regioselective hydride addition on di-activated alkenes, with a strong preference for the keto moiety as the activating/binding group .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with ene-reductases can lead to changes in the cellular redox state, impacting gene expression and metabolic flux . Additionally, it may induce stress responses and programmed cell death in yeast cells, as observed with other acetic acid derivatives .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules and enzymes. The compound’s stereoselective reduction by ene-reductases involves the formation of a Criegee intermediate, which undergoes stereoelectronically controlled fragmentation . This process is crucial for the compound’s biochemical activity and its ability to modulate enzyme function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Studies have shown that the Baeyer-Villiger reaction of 2-(2-Oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This reaction’s temporal dynamics are essential for understanding the compound’s long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it may cause toxic or adverse effects, including cellular stress and programmed cell death . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the bioreduction of α,β-unsaturated γ-keto esters . The compound interacts with enzymes such as ene-reductases, which catalyze the conversion of the compound into bioactive molecules. These metabolic pathways are essential for the compound’s biochemical activity and its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical activity. For instance, its interaction with ene-reductases may localize it to the mitochondria, where it modulates cellular redox state and metabolic flux . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its effects on cellular function.

属性

IUPAC Name |

2-(2-oxocyclohexyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c9-8(11)5-6-3-1-2-4-7(6)10/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFOXCFZTVKHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3130245.png)

![2-[3-(2-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3130254.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B3130279.png)

![4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3130284.png)

![N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B3130340.png)